Melarsomine

Canine heartworm disease Adulticide efficacy Veterinary parasitology

Melarsomine is the sole FDA-approved adulticide for definitive canine heartworm treatment, achieving 99% adult worm clearance within ~2 months via the 3-dose protocol—dramatically faster than non-arsenical macrocyclic lactone regimens requiring over 2 years. Unlike discontinued thiacetarsamide, it provides a defined 2.5–3× therapeutic safety margin and full efficacy against both immature (L5) and adult D. immitis stages. Supplied as lyophilized powder (≥98% purity), freely soluble in water and saline. Also effective against T. evansi strains resistant to quinapyramine and diminazene. For veterinary pharmaceutical procurement and research requiring an FDA-regulatory-grade adulticide with documented manufacturing consistency.

Molecular Formula C13H21AsN8S2
Molecular Weight 428.4 g/mol
CAS No. 128470-15-5
Cat. No. B1202558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelarsomine
CAS128470-15-5
SynonymsImmiticide
melarsomine
melarsomine dihydrochloride
RM 340
RM-340
Molecular FormulaC13H21AsN8S2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN
InChIInChI=1S/C13H21AsN8S2/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22)
InChIKeyMGEOLZFMLHYCFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Melarsomine (CAS 128470-15-5): Regulatory Status and Core Characteristics for Procurement


Melarsomine (CAS 128470-15-5), a trivalent organic arsenical anthelmintic with molecular formula C13H21AsN8S2 and molecular weight 428.41, is the sole FDA-approved adulticide for the treatment of canine heartworm disease (Dirofilaria immitis) [1]. Marketed under trade names Immiticide® and Diroban®, it is indicated for stabilized Class I, II, and III heartworm disease in dogs . The compound exhibits rapid intramuscular absorption with an absorption half-life of 2.6 minutes and terminal elimination half-life of 3.01 ± 0.96 hours in dogs, with a volume of distribution of 0.73 ± 0.13 L/kg [2]. Melarsomine dihydrochloride (MW 501.34) is freely soluble in water and physiological saline, supplied as a lyophilized powder for reconstitution [2].

Melarsomine Procurement Rationale: Why In-Class Arsenicals and Alternative Adulticides Cannot Be Interchanged


Substitution of melarsomine with other arsenical adulticides such as thiacetarsamide or alternative non-arsenical approaches including macrocyclic lactone slow-kill protocols introduces quantifiable therapeutic compromise across multiple dimensions. Thiacetarsamide demonstrates inferior efficacy against immature heartworm stages (poorly effective on 7-month-old worms, ineffective on 4-month-old L5 larvae) and carries documented hepatotoxic and nephrotoxic risk with no safety margin, whereas melarsomine provides a defined 2.5–3× therapeutic safety margin [1]. Non-arsenical macrocyclic lactone protocols require over 2 years of continuous administration to achieve antigen-negative status in only 95% of dogs, during which irreversible pulmonary pathology progresses, contrasting with the 3-dose melarsomine protocol that achieves 99% adult worm clearance within approximately 2 months [2]. Melarsomine is also uniquely positioned as the only adulticide with FDA approval for canine heartworm treatment, a regulatory designation that carries specific quality, purity (98.5–100%), and manufacturing consistency requirements not mandated for off-label or compounded alternatives [3].

Melarsomine Comparative Performance Data: Quantified Differentiation Against Thiacetarsamide, Macrocyclic Lactones, and Trypanocides


Adult Heartworm Clearance: Three-Dose Melarsomine Protocol Efficacy vs. Non-Arsenical Approaches

The three-dose (split-dose) melarsomine protocol combined with doxycycline achieves 99% adult heartworm kill and renders most dogs antigen-negative within approximately 2 months [1]. In direct contrast, the non-arsenical adulticide approach using ivermectin or moxidectin with doxycycline requires approximately 1 year to achieve an antigen-negative result in 95% of dogs, while the slow-kill non-arsenical protocol requires over 2 years of continuous administration before antigen-negative status is reached [1]. This temporal disparity translates to prolonged pulmonary pathology progression and elevated respiratory complication risk with non-arsenical regimens [1].

Canine heartworm disease Adulticide efficacy Veterinary parasitology

Efficacy Against Immature Heartworm Stages: Melarsomine vs. Thiacetarsamide

Melarsomine dihydrochloride (RM 340) demonstrates full efficacy against Dirofilaria immitis adults (including young adults of 7 months old) and L5 immature stages (4 months old) [1]. In contrast, thiacetarsamide is poorly effective on 7-month-old worms and completely ineffective on 4-month-old L5 larvae [1]. The two-dose standard melarsomine regimen kills >90% of adult worms and 4-month-old immatures, while the alternative three-dose protocol achieves approximately 99% overall efficacy [2]. This differential susceptibility eliminates the treatment gap that occurs when using thiacetarsamide, where younger worms survive adulticide therapy and mature into patent infections.

Canine heartworm Larvicidal activity Susceptibility gap

Therapeutic Safety Margin: Quantified Melarsomine Advantage Over Thiacetarsamide

Melarsomine provides a defined safety margin of 2.5× to 3× the therapeutic dose [1]. Thiacetarsamide, being inherently hepatotoxic and occasionally nephrotoxic at the recommended dose, has no safety margin [1]. A single intramuscular dose of 7.5 mg/kg melarsomine (3× the recommended 2.5 mg/kg dose) can produce pulmonary inflammation, edema, and death, but daily administration of 2× and 3× the recommended dose for 6 days caused no renal injury in healthy dogs [2]. Importantly, melarsomine treatment does not increase the severity of pulmonary hypertension and thromboembolism compared to thiacetarsamide, despite achieving superior worm kill [3].

Drug safety Hepatotoxicity Nephrotoxicity Therapeutic index

Superior Efficacy Against Drug-Resistant Trypanosoma evansi: Complete Clearance vs. Quinapyramine and Diminazene

In a murine model evaluating Egyptian isolates of Trypanosoma evansi, melarsomine (Cymelarsan®) demonstrated superior efficacy compared to quinapyramine and diminazene aceturate, completely clearing parasitemia at a dose of 0.5 mg/kg with no relapse observed over a 60-day monitoring period [1]. In contrast, both quinapyramine and diminazene aceturate showed marked resistance, with early relapse and high mortality occurring even at elevated doses [1]. This finding positions melarsomine as a viable treatment option for resistant T. evansi strains where standard trypanocides fail.

Trypanosomiasis Drug resistance Veterinary trypanocides

Pharmacokinetic Profile Enabling Practical Dosing: Defined Absorption and Elimination Parameters

Melarsomine exhibits rapid and predictable intramuscular absorption with an absorption half-life of 2.6 minutes, achieving peak serum concentration (0.59 ± 0.16 mcg/mL) at 10.7 ± 3.8 minutes following a 2.5 mg/kg IM dose [1]. The terminal elimination half-life in dogs is 3.01 ± 0.96 hours, with a volume of distribution of 0.73 ± 0.13 L/kg [1]. These pharmacokinetic parameters enabled the development of a more practical veterinary dosing regimen (2.2 mg/kg twice, 3 hours apart) that is pharmacokinetically equivalent to the reference posology (2.5 mg/kg twice, 24 hours apart) [2]. Such defined parameters are not established for thiacetarsamide, which lacks similar pharmacokinetic characterization.

Pharmacokinetics Intramuscular administration Dosing optimization

Regulatory Exclusivity: FDA-Approved Status and Purity Specifications

Melarsomine is the only FDA-approved adulticide treatment for canine heartworm disease [1]. The approved medicinal product comprises melarsomine hydrochloride preparation with purity between 98.5% and 100%, manufactured to defined quality specifications [2]. This regulatory exclusivity contrasts with thiacetarsamide, which is no longer commercially available, and with non-arsenical macrocyclic lactone protocols that represent off-label use of preventive products for adulticide therapy [3]. The absence of FDA approval for alternative adulticides means no other compound has met the efficacy and safety standards required for this specific indication.

Regulatory compliance Pharmaceutical quality FDA approval

Melarsomine Application Scenarios: Where Comparative Evidence Supports Selection


Canine Heartworm Treatment Requiring Rapid and Complete Adult Worm Clearance

For dogs diagnosed with Class I, II, or III heartworm disease where the clinical objective is definitive adulticide therapy with minimal time to antigen-negative status, melarsomine is the evidence-supported choice. The three-dose protocol with doxycycline achieves 99% worm kill within approximately 2 months, compared to ≥1 year for non-arsenical macrocyclic lactone regimens [1]. This accelerated clearance reduces the duration of mandatory exercise restriction and minimizes cumulative pulmonary vascular injury from persistent worm burden [1].

Heartworm-Positive Dogs with Mixed-Age Worm Populations Including Immature Stages

In canine patients likely to harbor both adult and immature (4-month L5) D. immitis stages, melarsomine provides coverage across the full susceptible spectrum. Unlike thiacetarsamide, which is ineffective against 4-month-old L5 larvae and poorly effective against 7-month-old worms, melarsomine demonstrates full efficacy against both immature and adult stages [2]. This eliminates the post-treatment maturation of surviving juveniles into patent adults, a documented limitation of thiacetarsamide therapy [2].

Treatment of Trypanosoma evansi (Surra) in Regions with Documented Trypanocide Resistance

In endemic areas where T. evansi strains exhibit resistance to quinapyramine and diminazene aceturate, melarsomine (Cymelarsan®) represents a therapeutic alternative with demonstrated efficacy. At 0.5 mg/kg, melarsomine achieves complete parasitemia clearance with no relapse, whereas standard trypanocides fail even at elevated doses [3]. This application is supported by murine model data showing absolute differential efficacy against resistant Egyptian isolates [3].

Clinical Settings Requiring Regulatory-Compliant, Quality-Assured Adulticide Procurement

For veterinary practices, research institutions, and pharmaceutical procurement entities operating under regulatory oversight, melarsomine is the only FDA-approved adulticide for canine heartworm treatment [4]. The product is manufactured to defined purity specifications (98.5–100%) with documented stability as a lyophilized formulation [5]. This regulatory and quality framework is not available for thiacetarsamide (discontinued) or for off-label macrocyclic lactone adulticide protocols [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melarsomine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.